molecular formula C9H12N2O5 B14044506 1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B14044506
M. Wt: 228.20 g/mol
InChI Key: ILPQVLSHRQDSNB-SHYZEUOFSA-N
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Description

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound known for its significant role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the reaction of uracil derivatives with ribose or ribose analogs under specific conditions. One common method includes the use of sulfuric acid in acetone to facilitate the reaction . The reaction conditions often require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium azide, and bromoisocyanuric acid monosodium salt . The reactions are typically carried out in solvents such as water and acetonitrile under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Uridine: A nucleoside that shares a similar structure but differs in its biological activity.

    Thymidine: Another nucleoside with a similar pyrimidine base but different sugar moiety.

    Cytidine: Similar in structure but contains a different nitrogenous base.

Uniqueness

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various biochemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c1-4-2-11(9(15)10-7(4)14)8-6(13)5(12)3-16-8/h2,5-6,8,12-13H,3H2,1H3,(H,10,14,15)/t5-,6+,8+/m0/s1

InChI Key

ILPQVLSHRQDSNB-SHYZEUOFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](CO2)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(CO2)O)O

Origin of Product

United States

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